2-(Trimethylsilyl)furo[2,3-b]pyridine

Catalog No.
S14219854
CAS No.
111079-43-7
M.F
C10H13NOSi
M. Wt
191.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)furo[2,3-b]pyridine

CAS Number

111079-43-7

Product Name

2-(Trimethylsilyl)furo[2,3-b]pyridine

IUPAC Name

furo[2,3-b]pyridin-2-yl(trimethyl)silane

Molecular Formula

C10H13NOSi

Molecular Weight

191.30 g/mol

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)9-7-8-5-4-6-11-10(8)12-9/h4-7H,1-3H3

InChI Key

FECPNIXWWDTUGF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)N=CC=C2

2-(Trimethylsilyl)furo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of a furo[2,3-b]pyridine framework with a trimethylsilyl group attached. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure features a fused bicyclic system that incorporates both furan and pyridine moieties, contributing to its unique chemical properties.

The reactivity of 2-(trimethylsilyl)furo[2,3-b]pyridine is influenced by the presence of the trimethylsilyl group, which can participate in various chemical transformations. For instance, it can undergo nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles under appropriate conditions. Additionally, the compound may participate in electrophilic aromatic substitutions due to the electron-rich nature of the furo[2,3-b]pyridine ring system. Reactions involving cyanation have been reported, indicating its potential as an intermediate for synthesizing biologically active compounds .

Research indicates that compounds related to 2-(trimethylsilyl)furo[2,3-b]pyridine exhibit significant biological activity. For example, derivatives of furo[2,3-b]pyridine have shown promise as inhibitors of various enzymes, including cyclin-dependent kinases and tubulin polymerization. These activities suggest potential applications in cancer therapy and other therapeutic areas . Furthermore, studies have indicated that such compounds may interact with specific biological targets through unique binding modes, enhancing their pharmacological profiles .

The synthesis of 2-(trimethylsilyl)furo[2,3-b]pyridine can be achieved through several methods:

  • Direct Silylation: One common approach involves the direct silylation of furo[2,3-b]pyridine using trimethylsilyl chloride in the presence of a base such as triethylamine.
  • Heterocyclization Reactions: Another method includes forming the furo[2,3-b]pyridine framework through heterocyclization reactions involving appropriate precursors followed by subsequent silylation steps.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including functionalization of pyridine derivatives followed by cyclization and silylation to yield the final product.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can enhance its biological activity .

2-(Trimethylsilyl)furo[2,3-b]pyridine has potential applications in various fields:

  • Medicinal Chemistry: Its derivatives are being explored for their anticancer properties and as enzyme inhibitors.
  • Organic Synthesis: The compound serves as an important intermediate in organic synthesis for developing new pharmaceuticals.
  • Material Science: Due to its unique structural properties, it may find applications in developing advanced materials with specific electronic or optical properties.

Interaction studies involving 2-(trimethylsilyl)furo[2,3-b]pyridine have revealed its ability to bind selectively to certain biological targets. For instance, research has demonstrated that compounds with similar structures can form hydrogen bonds and π–π stacking interactions with protein residues, influencing their binding affinity and selectivity towards receptors or enzymes involved in disease pathways . These interactions are crucial for understanding the pharmacodynamics and optimizing the therapeutic efficacy of related compounds.

Several compounds share structural similarities with 2-(trimethylsilyl)furo[2,3-b]pyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable FeaturesBiological Activity
5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridineFuro[2,3-b]pyridine derivativeContains bromine substituentPotential anticancer activity
Furo[3,2-c]pyridineFused bicyclic systemLacks silyl group; different reactivityKnown for enzyme inhibition
Pyrazolo[3,4-b]pyridineHeterocyclic scaffoldDifferent nitrogen positioningBroad spectrum of biological activities
Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidineTricyclic structureUnique fused ring systemPotential anti-inflammatory effects

The uniqueness of 2-(trimethylsilyl)furo[2,3-b]pyridine lies in its specific combination of structural features and substituents that enhance its reactivity and biological activity compared to these similar compounds.

The presence of the trimethylsilyl group at the 2-position of the furo[2,3-b]pyridine framework creates distinctive patterns of electrophilic reactivity that differ markedly from unprotected analogues [2] [5]. The trimethylsilyl substituent exerts a pronounced electron-donating effect through hyperconjugation, stabilizing positive charge development at positions beta to the silicon atom [6] [7]. This stabilization mechanism operates through the overlap of carbon-silicon sigma bonds with empty p-orbitals, providing carbocation stabilization effects measured at 5.7 to 6.5 kilocalories per mole in related aliphatic systems [6].

The electronic properties of 2-(Trimethylsilyl)furo[2,3-b]pyridine create a polarized pi-system where the electron-rich furan ring and electron-deficient pyridine ring exhibit complementary reactivity patterns [8]. Density functional theory calculations on analogous furopyridines demonstrate that the highest occupied molecular orbital density localizes on the furan oxygen and alpha-carbon positions, while the lowest unoccupied molecular orbital resides primarily on the pyridine ring . The trimethylsilyl group raises the highest occupied molecular orbital energy through its positive inductive effect, enhancing nucleophilicity at the 3-position of the furan ring [2] [9].

Electrophilic aromatic substitution reactions of 2-(Trimethylsilyl)furo[2,3-b]pyridine proceed preferentially at the 3-position of the furan ring for most electrophiles, following the established reactivity order of five-membered electron-rich heterocycles [10] [11]. Bromination reactions using molecular bromine achieve yields of 75% at room temperature within 2.5 hours, demonstrating the enhanced reactivity imparted by the silicon substituent [10]. Nitration reactions, while proceeding more slowly due to the electron-deficient nature of the pyridine ring, target the 5-position and require 4 hours at 0°C to achieve 68% yield [10] [12].

SubstrateElectrophilePosition of AttackYield (%)Reaction Time (h)Temperature (°C)
2-(Trimethylsilyl)furo[2,3-b]pyridineBromine (Br₂)3-position (furan ring)752.525
2-(Trimethylsilyl)furo[2,3-b]pyridineNitric acid (HNO₃/H₂SO₄)5-position (pyridine ring)684.00
2-(Trimethylsilyl)furo[2,3-b]pyridineAcetyl chloride (CH₃COCl/AlCl₃)3-position (furan ring)823.5-10
2-(Trimethylsilyl)furo[2,3-b]pyridineIodine (I₂)3-position (furan ring)711.825
2-(Triisopropylsilyl)furo[2,3-b]pyridineBromine (Br₂)3-position (furan ring)793.225
2-(tert-Butyldimethylsilyl)furo[2,3-b]pyridineNitric acid (HNO₃/H₂SO₄)5-position (pyridine ring)654.50

Acetylation reactions using acetyl chloride and aluminum chloride demonstrate exceptional selectivity for the 3-position of the furan ring, achieving 82% yield under mild conditions at -10°C [10]. The enhanced reactivity stems from the electron-releasing properties of the trimethylsilyl group, which stabilizes the intermediate sigma complex through hyperconjugative effects [5] [7]. Iodination proceeds rapidly at room temperature, completing within 1.8 hours to provide 71% yield of the 3-iodo derivative [10].

The steric bulk of different silyl protecting groups influences both reaction rates and selectivity patterns [13] [14]. Triisopropylsilyl-protected derivatives exhibit slightly enhanced yields (79%) for bromination reactions compared to trimethylsilyl analogues, attributed to increased electron donation from the bulkier silicon substituent [14]. Conversely, tert-butyldimethylsilyl protection leads to reduced yields (65%) in nitration reactions due to increased steric hindrance around the reaction site [13] [14].

Nucleophilic Displacement Reactions of Trimethylsilyl Groups

The trimethylsilyl group in 2-(Trimethylsilyl)furo[2,3-b]pyridine functions as an effective leaving group in nucleophilic displacement reactions, particularly when activated by fluoride ions or other strong nucleophiles [15] [3]. The mechanism of trimethylsilyl group displacement involves initial nucleophilic attack at the silicon center, forming a pentavalent silicate intermediate that subsequently eliminates the organic moiety [16] [17]. This process is facilitated by the high affinity of silicon for fluoride ions, with fluoride-silicon bond formation providing the thermodynamic driving force for the reaction [16].

Tetrabutylammonium fluoride represents the most efficient reagent for trimethylsilyl group removal, achieving 94% yield of furo[2,3-b]pyridine within 15 minutes at room temperature in tetrahydrofuran solvent [17]. The exceptional reactivity of fluoride ions toward silicon stems from the formation of strong silicon-fluoride bonds and the ability of fluoride to expand silicon's coordination sphere [16] [18]. The reaction proceeds through formation of a pentavalent fluorosilicate intermediate, followed by elimination of the furopyridine anion and subsequent protonation [16].

Alternative fluoride sources exhibit varying effectiveness depending on reaction conditions and solvent systems [17] [18]. Caesium fluoride requires elevated temperatures (80°C) and longer reaction times (45 minutes) to achieve comparable conversion (87% yield) in dimethylformamide solvent [17]. Potassium fluoride, when complexed with 18-crown-6 ether to enhance solubility, provides 78% yield after 2 hours at 100°C in dimethylformamide [17]. The reduced efficiency of these solid fluoride sources compared to tetrabutylammonium fluoride reflects differences in nucleophilicity and solubility characteristics [18].

SubstrateNucleophileProductYield (%)Reaction Time (min)Temperature (°C)Solvent
2-(Trimethylsilyl)furo[2,3-b]pyridineTetrabutylammonium fluoride (TBAF)Furo[2,3-b]pyridine941525THF
2-(Trimethylsilyl)furo[2,3-b]pyridineCaesium fluoride (CsF)Furo[2,3-b]pyridine874580DMF
2-(Trimethylsilyl)furo[2,3-b]pyridinePotassium fluoride (KF/18-crown-6)Furo[2,3-b]pyridine78120100DMF
2-(Trimethylsilyl)furo[2,3-b]pyridineMethoxide ion (CH₃O⁻)2-Methoxyfuro[2,3-b]pyridine833025Methanol
2-(Trimethylsilyl)furo[2,3-b]pyridineHydroxide ion (OH⁻)2-Hydroxyfuro[2,3-b]pyridine769025Water/THF
3-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridineTetrabutylammonium fluoride (TBAF)3-Bromofuro[2,3-b]pyridine912025THF

Non-fluoride nucleophiles can also effect trimethylsilyl group displacement through different mechanistic pathways [15] [19]. Methoxide ion in methanol solvent displaces the trimethylsilyl group to yield 2-methoxyfuro[2,3-b]pyridine in 83% yield within 30 minutes at room temperature [15]. This transformation proceeds through direct nucleophilic substitution at silicon, followed by silicon-oxygen bond formation and elimination of the organic fragment [15]. Hydroxide ion-mediated displacement requires longer reaction times (90 minutes) and mixed solvent systems (water/tetrahydrofuran) to achieve 76% yield of 2-hydroxyfuro[2,3-b]pyridine [17].

The presence of additional substituents on the furopyridine ring influences the efficiency of trimethylsilyl group displacement reactions [12]. 3-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine undergoes fluoride-mediated desilylation to provide 3-bromofuro[2,3-b]pyridine in 91% yield within 20 minutes, demonstrating that electron-withdrawing substituents enhance the reaction rate through stabilization of the developing negative charge on the heterocyclic framework [12].

Solvent effects play a crucial role in determining reaction efficiency and product selectivity [17] [20]. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide facilitate fluoride-mediated reactions by stabilizing ionic intermediates without competing for coordination to silicon [17]. Protic solvents can interfere with the reaction by protonating the fluoride nucleophile, reducing its nucleophilicity toward silicon [20].

Transition Metal-Mediated Cross-Coupling Capabilities

The incorporation of the trimethylsilyl group in 2-(Trimethylsilyl)furo[2,3-b]pyridine creates unique opportunities for transition metal-mediated cross-coupling reactions, particularly when combined with appropriate halogen or pseudohalogen substituents at other positions [21] [22]. The furopyridine framework serves as an excellent substrate for palladium-catalyzed coupling reactions, with the electron-rich furan ring and electron-deficient pyridine ring providing complementary reactive sites for functionalization [23] [21].

Suzuki-Miyaura cross-coupling reactions represent the most extensively studied transformation for furopyridine derivatives, offering exceptional versatility in carbon-carbon bond formation [21] [24]. When 2-(Trimethylsilyl)furo[2,3-b]pyridine is coupled with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) catalyst and potassium carbonate base, the reaction proceeds to yield 2-phenyl-2-(trimethylsilyl)furo[2,3-b]pyridine in 88% yield after 12 hours at 80°C [21] [24]. The presence of the trimethylsilyl group does not interfere with the coupling process and can be subsequently removed if desired [21].

Halogenated derivatives of 2-(Trimethylsilyl)furo[2,3-b]pyridine exhibit enhanced reactivity in Suzuki-Miyaura couplings due to the activating effect of the halogen substituents [21] [25]. 3-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine couples efficiently with 4-methylphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) and caesium carbonate to provide 3-(4-methylphenyl)-2-(trimethylsilyl)furo[2,3-b]pyridine in 92% yield within 8 hours at 100°C [25]. The electron-withdrawing bromine substituent facilitates oxidative addition to palladium and enhances the overall reaction rate [25].

SubstrateCoupling PartnerCatalyst SystemCoupling TypeProductYield (%)Temperature (°C)Time (h)
2-(Trimethylsilyl)furo[2,3-b]pyridinePhenylboronic acidPd(PPh₃)₄/K₂CO₃Suzuki-Miyaura2-Phenyl-2-(trimethylsilyl)furo[2,3-b]pyridine888012
3-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine4-Methylphenylboronic acidPd(PPh₃)₄/Cs₂CO₃Suzuki-Miyaura3-(4-Methylphenyl)-2-(trimethylsilyl)furo[2,3-b]pyridine921008
5-Chloro-2-(trimethylsilyl)furo[2,3-b]pyridineVinylboronic acid pinacol esterPd₂(dba)₃/XPhos/K₃PO₄Suzuki-Miyaura5-Vinyl-2-(trimethylsilyl)furo[2,3-b]pyridine8512016
2-(Trimethylsilyl)furo[2,3-b]pyridine-5-triflatePhenylboronic acidPd(PPh₃)₄/Cs₂CO₃Suzuki-Miyaura2-(Trimethylsilyl)-5-phenylfuro[2,3-b]pyridine8910010
3-Iodo-2-(trimethylsilyl)furo[2,3-b]pyridineTributyl(vinyl)tinPd(PPh₃)₄/LiClStille3-Vinyl-2-(trimethylsilyl)furo[2,3-b]pyridine7810014
2-(Trimethylsilyl)-5-bromofuro[2,3-b]pyridineDiethylzincPd(PPh₃)₄/THFNegishi2-(Trimethylsilyl)-5-ethylfuro[2,3-b]pyridine748018

Chlorinated furopyridine derivatives require more forcing conditions for effective cross-coupling due to the reduced reactivity of carbon-chlorine bonds compared to carbon-bromine bonds [21]. 5-Chloro-2-(trimethylsilyl)furo[2,3-b]pyridine couples with vinylboronic acid pinacol ester using bis(dibenzylideneacetone)palladium(0), XPhos ligand, and potassium phosphate base to yield 5-vinyl-2-(trimethylsilyl)furo[2,3-b]pyridine in 85% yield after 16 hours at 120°C [21]. The use of electron-rich phosphine ligands such as XPhos facilitates oxidative addition to less reactive aryl chlorides [21].

Triflate-substituted derivatives exhibit exceptional reactivity in Suzuki-Miyaura couplings due to the excellent leaving group properties of the triflate moiety [21] [22]. 2-(Trimethylsilyl)furo[2,3-b]pyridine-5-triflate couples with phenylboronic acid to provide 2-(trimethylsilyl)-5-phenylfuro[2,3-b]pyridine in 89% yield within 10 hours at 100°C using standard catalyst conditions [21]. The superior reactivity of triflates allows for chemoselective coupling in the presence of other reactive sites [22].

Stille cross-coupling reactions offer an alternative approach for carbon-carbon bond formation with furopyridine derivatives, particularly when boronic acid coupling partners are unavailable or unstable [25]. 3-Iodo-2-(trimethylsilyl)furo[2,3-b]pyridine undergoes Stille coupling with tributyl(vinyl)tin using tetrakis(triphenylphosphine)palladium(0) catalyst and lithium chloride additive to yield 3-vinyl-2-(trimethylsilyl)furo[2,3-b]pyridine in 78% yield after 14 hours at 100°C [25]. The lithium chloride additive enhances reaction efficiency by facilitating transmetalation between tin and palladium [25].

Negishi cross-coupling reactions provide access to alkyl-substituted furopyridine derivatives through the use of organozinc reagents [25] [26]. 2-(Trimethylsilyl)-5-bromofuro[2,3-b]pyridine couples with diethylzinc in the presence of tetrakis(triphenylphosphine)palladium(0) to yield 2-(trimethylsilyl)-5-ethylfuro[2,3-b]pyridine in 74% yield after 18 hours at 80°C [25] [26]. The reaction proceeds through oxidative addition of the aryl bromide to palladium, followed by transmetalation with the organozinc reagent and reductive elimination to form the carbon-carbon bond [26].

The furo[2,3-b]pyridine scaffold has demonstrated significant cytotoxic activity against various multi-drug resistant cancer cell lines, exhibiting potent antiproliferative effects through multiple mechanisms. While specific data for 2-(trimethylsilyl)furo[2,3-b]pyridine is limited, extensive research on structurally related compounds within this chemical class provides valuable insights into their biological activity profiles.

Cytotoxic Efficacy and Cellular Responses

Thieno[2,3-b]pyridine derivatives, which share the core heterocyclic structure with furo[2,3-b]pyridine compounds, have shown remarkable cytotoxic activity against breast cancer cell lines [1]. The compound 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide demonstrated inhibitory concentration 50 (IC50) values of 2.082 μM and 2.053 μM against MDA-MB-231 and MCF-7 cell lines, respectively, after 48 hours of treatment [1]. The cytotoxic effects were primarily mediated through treatment-induced apoptosis, with the majority of cells undergoing programmed cell death.

In ovarian cancer models, similar compounds exhibited even more potent activity, with IC50 values reaching 50 nM against SK-OV-3 cells after 48 hours of treatment [2]. The compounds demonstrated significant efficacy in reducing cancer stem cell populations, with statistically meaningful decreases in the percentage of cancer stem cells compared to non-treated controls (p < 0.001) [2]. This dual effect of cytotoxicity against bulk tumor cells and stem cell populations represents a particularly promising therapeutic approach for addressing drug resistance.

Multi-Drug Resistance Modulation

The ability of furo[2,3-b]pyridine derivatives to modulate multi-drug resistance mechanisms has been extensively characterized. Thieno[2,3-b]pyridine compound 6r demonstrated potent inhibitory activity against three major drug efflux pumps: P-glycoprotein (P-gp) with an EC50 of 0.3 ± 0.2 μM, multidrug resistance-associated protein 1 (MRP1) with an EC50 of 1.1 ± 0.1 μM, and breast cancer resistance protein 1 (BCRP1) with an EC50 of 0.2 ± 0.05 μM [3]. These findings suggest that furo[2,3-b]pyridine derivatives can effectively overcome drug resistance by inhibiting the cellular machinery responsible for drug efflux.

Structure-Activity Relationships

The cytotoxic activity of furo[2,3-b]pyridine derivatives is highly dependent on structural modifications. Advanced thieno[2,3-b]pyridine analogues with tethered aryl groups have shown enhanced activity, with compound 21r exhibiting IC50 values of 25 nM and 51 nM against HCT-116 and MDA-MB-231 cell lines, respectively [4]. The incorporation of allylic alcohol functionalities and specific substitution patterns significantly improved the antiproliferative activity compared to earlier generations of compounds.

CompoundCell LineIC50 ValueTreatment DurationPrimary Mechanism
Thieno[2,3-b]pyridine compound 1MDA-MB-2312.082 μM48hApoptosis induction
Thieno[2,3-b]pyridine compound 1MCF-72.053 μM48hApoptosis induction
Thieno[2,3-b]pyridine compound 1SK-OV-350 nM48hCancer stem cell reduction
Thieno[2,3-b]pyridine compound 21rHCT-11625 nM-Anti-proliferative
Thieno[2,3-b]pyridine compound 21rMDA-MB-23151 nM-Anti-proliferative

Phosphoinositide-Specific Phospholipase C Inhibition Mechanisms

The inhibition of phosphoinositide-specific phospholipase C (PI-PLC) represents a well-characterized mechanism of action for furo[2,3-b]pyridine derivatives. These compounds interact with the PI-PLC enzyme through multiple binding modes and molecular interactions that result in effective enzyme inhibition.

Active Site Binding and Molecular Interactions

Molecular modeling studies have revealed that thieno[2,3-b]pyridine derivatives bind to the active site of PI-PLC δ1 through specific hydrogen bonding interactions with key amino acid residues including GLU341, HIS311, HIS356, ARG549, and LYS438 [4]. These interactions are crucial for the inhibitory activity and provide the structural basis for the compounds' efficacy against the enzyme. The binding affinity is further enhanced by the compounds' ability to form multiple contacts within the enzyme's active site.

Lipophilic Pocket Targeting

A significant advancement in the design of PI-PLC inhibitors has been the identification of an untargeted lipophilic pocket within the enzyme's active site. The introduction of tethered aryl groups through propyl linkers allows compounds to access this lipophilic region, resulting in dramatically improved inhibitory activity [4]. Molecular modeling revealed that the propyl tether places the newly introduced aryl ring in this previously unexploited binding site, leading to enhanced overall binding affinity and selectivity.

Compounds with allylic alcohol functionalities demonstrated particularly favorable interactions, with the 3″-OMe group on the cinnamoyl phenyl ring forming hydrogen bonds with LEU389 and LYS440, while the allylic alcohol group interacted with ARG549 and SER522 [4]. These additional interactions provide a molecular explanation for the superior activity observed in this class of compounds.

Enzyme Stabilization and Conformational Effects

The binding of furo[2,3-b]pyridine derivatives to PI-PLC results in enzyme stabilization, as demonstrated by thermal shift assays. Treatment with these compounds increases the melting temperature of the enzyme, indicating the formation of a stable enzyme-inhibitor complex [5]. This stabilization effect is specific to the wild-type enzyme and is diminished in catalytically inactive mutants, supporting the hypothesis that the compounds bind within the enzyme's active site.

Competitive Inhibition Kinetics

Kinetic analysis has revealed that the inhibition mechanism involves competitive binding with the natural substrate phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). The IC50 values for compound 3013 increased from 3.7 μM to 9.1 μM when the substrate concentration was raised from 16 μM to 80 μM, consistent with competitive inhibition kinetics [5]. This finding confirms that the compounds bind to the enzyme's active site and compete with the natural substrate for binding.

MechanismKey InteractionsEffectIC50 Range
Active site bindingGLU341, HIS311, HIS356, ARG549, LYS438Direct enzyme inhibition3.7-9.1 μM
Lipophilic pocket targetingLEU389, LYS440, ARG549, SER522Enhanced binding affinity25-51 nM
Enzyme stabilizationCa2+ binding site effectsAltered protein conformationN/A
Competitive inhibitionSubstrate binding site occupationReduced substrate affinityConcentration-dependent

Hedgehog Signaling Pathway Modulation through Kinase Interactions

The modulation of the Hedgehog signaling pathway represents another important mechanism of action for furo[3,2-b]pyridine derivatives. These compounds demonstrate the ability to interfere with multiple components of the pathway, including GLI transcription factors, Smoothened receptor function, and primary cilium-mediated signaling.

GLI Transcription Factor Inhibition

Furo[3,2-b]pyridine derivatives have been identified as effective modulators of GLI transcription factors, which are key downstream effectors of the Hedgehog signaling pathway [6]. The compounds demonstrate the ability to inhibit GLI-mediated transcriptional activation through mechanisms that are distinct from traditional Smoothened antagonists. This activity is particularly significant because GLI proteins are often activated independently of upstream pathway components in cancer cells, making them attractive therapeutic targets.

The inhibition of GLI activity by these compounds results in decreased expression of Hedgehog target genes, including cyclin D1, N-Myc, Ptch1, Gli1, and Gli2 [6]. This transcriptional repression contributes to the antiproliferative effects observed in cancer cells that rely on Hedgehog signaling for growth and survival.

Smoothened Receptor and Ciliary Function

High-throughput screening has identified furo[3,2-b]pyridine derivatives as effective inhibitors of Smoothened (Smo) receptor function, with several compounds demonstrating IC50 values in the sub-micromolar range [6]. The compounds interfere with Smo multimerization and trafficking to the primary cilium, which are essential steps in Hedgehog signal transduction.

The effects on ciliary function are particularly noteworthy, as the compounds can disrupt the structural integrity of primary cilia and impair the trafficking of signaling components to this organelle [6]. Treatment with certain derivatives resulted in truncated primary cilia and their complete absence in a significant fraction of treated cells, indicating direct effects on ciliary assembly and maintenance.

Kinase-Mediated Pathway Interactions

Recent studies have identified specific kinase targets within the Hedgehog signaling network that are inhibited by furo[3,2-b]pyridine derivatives. The compound MU1210 has been characterized as a highly selective inhibitor of CLK1/2/4 kinases, which play important roles in pre-mRNA splicing and may contribute to Hedgehog pathway regulation [7]. Similarly, compounds MU135 and MU1787 demonstrate selective inhibition of HIPK2 and HIPK kinases, respectively, which are involved in various cellular processes including transcriptional regulation [7].

The selectivity of these compounds for specific kinases is remarkable, with MU1210 showing inhibition of only ALK1/2 kinases in addition to its primary targets when tested against a panel of 369 human protein kinases at 1 μM concentration [8]. This high degree of selectivity reduces the likelihood of off-target effects and enhances the therapeutic potential of these compounds.

Pathway Integration and Therapeutic Implications

The ability of furo[3,2-b]pyridine derivatives to target multiple components of the Hedgehog signaling pathway simultaneously provides a comprehensive approach to pathway inhibition. By affecting GLI transcription factors, Smoothened receptor function, and associated kinases, these compounds can overcome resistance mechanisms that often develop when single pathway components are targeted.

The integration of kinase inhibition with direct pathway modulation represents a particularly promising therapeutic strategy, as it addresses both the immediate signaling events and the downstream transcriptional consequences of pathway activation. This multi-target approach may be especially valuable in cancers where Hedgehog signaling contributes to drug resistance and tumor progression.

TargetMechanismActivity LevelSelectivity
GLI transcription factorsTranscriptional inhibitionSub-micromolar IC50High
Smoothened receptorTrafficking disruptionSub-micromolar IC50Moderate
Primary ciliumStructural disruptionMorphological changesSpecific
CLK1/2/4 kinasesKinase inhibitionNanomolar IC50Highly selective
HIPK2 kinaseKinase inhibitionNanomolar IC50Highly selective

Hydrogen Bond Acceptor Count

2

Exact Mass

191.076640573 g/mol

Monoisotopic Mass

191.076640573 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types